
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is an organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.1824 g/mol . This compound belongs to the class of oxadiazolines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. Oxadiazolines are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline typically involves a two-step reaction. The first step is the condensation reaction between an appropriate carboxylic acid hydrazide and an aldehyde to form a hydrazone. The second step involves the cyclization of the hydrazone with acetic anhydride to form the oxadiazoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiprotozoal activities.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline involves its interaction with various molecular targets and pathways. The presence of the –N=CO group in its structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect processes such as biofilm formation, gene expression, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2,5-dimethyl-4-acetyl-1,3,4-oxadiazoline: Similar structure but with an additional methyl group.
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline: Known for its antimicrobial and antiprotozoal activities.
Uniqueness
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups at the 5-position of the oxadiazoline ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
58010-94-9 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-(2-ethyl-2-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(3)9(6(2)10)8-5-11-7/h5H,4H2,1-3H3 |
Clé InChI |
ZHCHSWANBCUERS-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N(N=CO1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
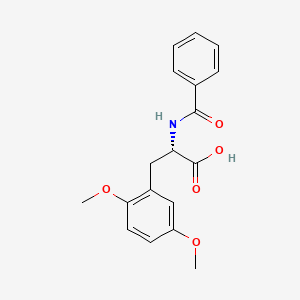
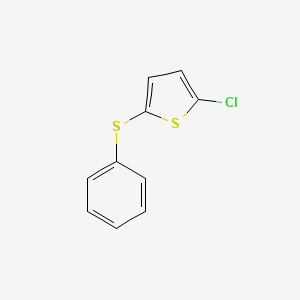

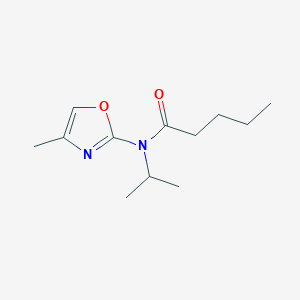
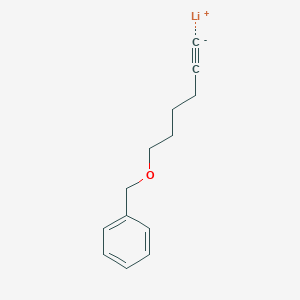
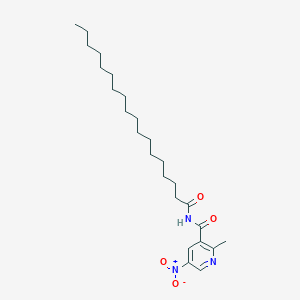
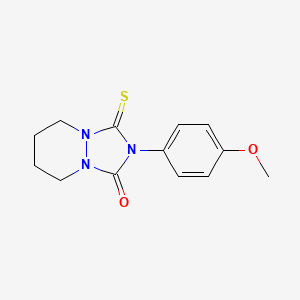
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
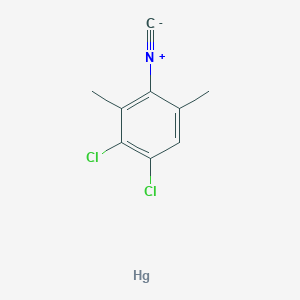

![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
